

Evaluating the Fire Retardant Properties of Glass-Filled Diallyl Phthalate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Diallyl phthalate	
Cat. No.:	B1670388	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fire retardant properties of glass-filled **Diallyl Phthalate** (DAP) against other commonly used flame-retardant polymers. The information presented herein is supported by experimental data from standardized fire safety tests, offering a clear and objective evaluation for material selection in applications where fire resistance is critical.

Comparative Analysis of Fire Retardant Properties

The following tables summarize the key fire retardant properties of glass-filled **Diallyl Phthalate** (DAP) in comparison to glass-filled Polybutylene Terephthalate (PBT), glass-filled Polyethylene Terephthalate (PET), and Phenolic resins. These materials are frequently employed in applications demanding high performance and safety, such as in electronic components, automotive parts, and aerospace.

Table 1: UL 94 Vertical Burning Test and Limiting Oxygen Index (LOI)

Material	Glass Filler Content (%)	UL 94 Rating (3.2 mm)	Limiting Oxygen Index (LOI) (%)
Diallyl Phthalate (DAP)	Not Specified	V-0	~34[1]
Polybutylene Terephthalate (PBT)	30	V-0/5VA	~20[2]
Polyethylene Terephthalate (PET)	30	HB[3]	21[4]
Phenolic Resin	Not Specified	V-0, 5V[5]	>55[6]

Table 2: Cone Calorimetry Data (Heat Release Characteristics)

Material	Glass Filler Content (%)	Peak Heat Release Rate (pHRR) (kW/m²)	Time to Ignition (TTI) (s)	Total Heat Release (THR) (MJ/m²)
Diallyl Phthalate (DAP)	Not Specified	Data Not Available	Data Not Available	Data Not Available
Polybutylene Terephthalate (PBT)	Not Specified	~150 - 450	~20 - 40	~60 - 100
Polyethylene Terephthalate (PET)	30	Data Not Available	Data Not Available	Data Not Available
Phenolic Resin	~60 (E-glass fabric)	~60[7]	~30 - 50	~10 - 20

Note: Cone calorimetry data can vary significantly based on the specific formulation, including the type and amount of flame retardant additives, and the heat flux used during testing. The data for PBT is a representative range from various sources.

Experimental Protocols

A detailed understanding of the methodologies used to generate the above data is crucial for accurate interpretation and comparison. The following sections outline the standardized test procedures for evaluating the fire retardant properties of polymers.

UL 94 Vertical Burning Test

The UL 94 vertical burning test is a widely used method to assess the flammability of plastic materials.

Specimen Preparation:

- Specimens are typically rectangular bars with dimensions of 125 ± 5 mm in length, 13 ± 0.5 mm in width, and a thickness not exceeding 13 mm.[8]
- Two sets of five specimens are conditioned before testing: one set at 23°C and 50% relative humidity for a minimum of 48 hours, and the second set in an air-circulating oven for 168 hours at 70°C, followed by cooling in a desiccator.[8][9]

Apparatus:

- A laboratory fume hood or chamber.
- A Bunsen burner with a 20 mm high blue flame.
- A specimen clamp and stand.
- A surgical cotton patch placed 300 mm below the specimen.
- A timer.

Procedure:

 A specimen is clamped vertically from its upper 6 mm, with its lower end positioned 10 mm above the burner tip.[9]

- The burner flame is applied to the center of the lower edge of the specimen for 10 seconds and then removed.
- The afterflame time (t1) is recorded.
- If the specimen ceases to flame, the flame is immediately reapplied for another 10 seconds.
- The second afterflame time (t2) and the afterglow time are recorded.
- Observations are made on whether flaming drips ignite the cotton below.[8][9]

Classification:

- V-0: Afterflame time for each individual specimen is ≤ 10 seconds, the total afterflame time for any set of 5 specimens is ≤ 50 seconds, and no flaming drips ignite the cotton.[9]
- V-1: Afterflame time for each individual specimen is ≤ 30 seconds, the total afterflame time for any set of 5 specimens is ≤ 250 seconds, and no flaming drips ignite the cotton.[9]
- V-2: Afterflame time for each individual specimen is ≤ 30 seconds, the total afterflame time for any set of 5 specimens is ≤ 250 seconds, and flaming drips ignite the cotton.[9]

Limiting Oxygen Index (LOI) Test (ASTM D2863)

The Limiting Oxygen Index (LOI) test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Specimen Preparation:

• Specimens are typically in the form of vertical bars or sheets, with dimensions generally between 70 to 150 mm in length, 6.5 ± 0.5 mm in width, and 3 ± 0.5 mm in thickness.[10]

Apparatus:

- A heat-resistant glass test column.
- A specimen holder to position the sample vertically.
- Gas mixture control system for oxygen and nitrogen.

· An igniter.

Procedure:

- The specimen is mounted vertically in the glass column.
- A mixture of oxygen and nitrogen is introduced into the bottom of the column at a specified flow rate.
- The top edge of the specimen is ignited with a flame, which is then removed.[10]
- The burning behavior of the specimen is observed. The test is repeated with different oxygen concentrations.
- The LOI is the minimum oxygen concentration, in volume percent, at which the specimen sustains burning for a specified period or burns to a specified length.[11]

Cone Calorimetry (ASTM E1354)

The cone calorimeter is a versatile instrument used to study the fire behavior of materials under controlled heat flux conditions. It provides quantitative data on parameters such as heat release rate, time to ignition, and smoke production.[7]

Specimen Preparation:

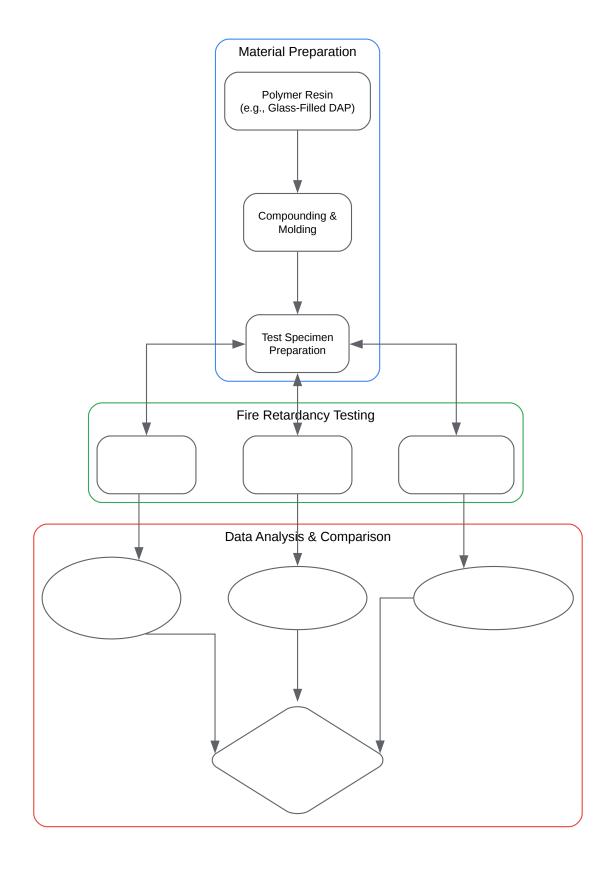
- Specimens are typically flat, 100 mm x 100 mm, with a maximum thickness of 50 mm.
- The sides and bottom of the specimen are wrapped in aluminum foil.

Apparatus:

- A conical radiant heater that provides a uniform heat flux to the specimen surface.
- A load cell to measure the mass loss of the specimen during the test.
- A spark igniter to ignite the pyrolysis gases.
- An exhaust system with gas analysis equipment to measure oxygen, carbon monoxide, and carbon dioxide concentrations, and a smoke measurement system.

Procedure:

- The specimen is placed on the load cell under the conical heater.
- The heater irradiates the specimen at a pre-set heat flux (e.g., 35 or 50 kW/m²).
- The spark igniter is positioned above the specimen to ignite the evolved flammable gases.
- The test continues until flaming ceases or for a predetermined duration.
- Throughout the test, the mass of the specimen, the gas concentrations in the exhaust, and the smoke obscuration are continuously measured.[7]


Key Parameters Measured:

- Time to Ignition (TTI): The time at which sustained flaming of the specimen begins.
- Heat Release Rate (HRR): The rate at which energy is released by the burning material, calculated based on oxygen consumption. The peak HRR (pHRR) is a critical parameter for assessing fire hazard.
- Total Heat Release (THR): The total amount of energy released during the entire test.
- Mass Loss Rate (MLR): The rate at which the specimen loses mass due to pyrolysis and combustion.
- Specific Extinction Area (SEA): A measure of the smoke produced per unit mass of the material burned.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the fire retardant properties of a polymer.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. markingsystems.com [markingsystems.com]
- 2. 30% Glass Fiber (30 GF) PET :: MakeItFrom.com [makeitfrom.com]
- 3. ASTM E1354 Cone Calorimeter Laboratory Testing [capitaltesting.org]
- 4. amade-tech.com [amade-tech.com]
- 5. UL94 V-0, V-1, & V-2 Flammability Standard | [rtpcompany.com]
- 6. Oxygen Index ASTM D2863 [intertek.com]
- 7. ASTM D2863-19: Oxygen Index The ANSI Blog [blog.ansi.org]
- 8. matestlabs.com [matestlabs.com]
- 9. scribd.com [scribd.com]
- 10. worldoftest.com [worldoftest.com]
- 11. ASTM E1354 | Department of Fire Protection Engineering [fpe.umd.edu]
- To cite this document: BenchChem. [Evaluating the Fire Retardant Properties of Glass-Filled Diallyl Phthalate: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670388#evaluating-the-fire-retardant-properties-of-glass-filled-diallyl-phthalate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com